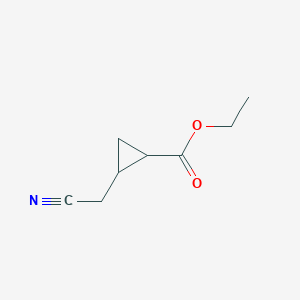
ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a chemical compound characterized by its cyclopropane ring structure with a cyanomethyl group and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method involves the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include an inert atmosphere and controlled temperature to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (1S,2S)-2-(hydroxymethyl)cyclopropane-1-carboxylate
- Ethyl (1S,2S)-2-(benzyloxymethyl)cyclopropane-1-carboxylate
Uniqueness
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is unique due to its cyanomethyl group, which imparts distinct reactivity and potential biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
Ethyl (1S,2S)-rel-2-(cyanomethyl)cyclopropane-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C8H11NO2 and a molecular weight of approximately 153.18 g/mol. Its structure features a cyclopropane ring substituted with a cyanomethyl group and an ester functional group, which contribute to its reactivity and potential biological interactions.
Synthesis
The synthesis of this compound typically involves cyclopropanation reactions using suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper complexes. The reaction conditions often include solvents like dichloromethane under controlled temperatures to optimize yield and selectivity.
Preliminary studies suggest that this compound may interact with various biological targets, including receptors involved in metabolic pathways. Notably, it has been implicated in the modulation of orexin receptors, which play a critical role in regulating sleep-wake cycles and energy homeostasis. The binding affinity and specific mechanisms of action are still under investigation.
Pharmacological Potential
Research indicates that compounds similar to this compound have shown promise in various therapeutic areas:
- Metabolic Disorders : Potential as an acetyl-CoA carboxylase (ACC) inhibitor, which could be beneficial in treating metabolic disorders related to fatty acid synthesis .
- Neurological Applications : Interaction with orexin receptors suggests potential applications in sleep disorders and obesity management .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound:
Properties
Molecular Formula |
C8H11NO2 |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
ethyl 2-(cyanomethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-11-8(10)7-5-6(7)3-4-9/h6-7H,2-3,5H2,1H3 |
InChI Key |
MANVJJFBBHUGPY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















